molecular formula C12H14ClNO B2747623 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 19202-19-8

2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2747623
CAS No.: 19202-19-8
M. Wt: 223.7
InChI Key: XFWLOSYCPFWTSJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one is a ketone derivative featuring a 4-chlorophenyl group attached to a pyrrolidine-substituted carbonyl moiety. The pyrrolidine ring contributes to its basicity and conformational flexibility, while the 4-chlorophenyl group enhances lipophilicity, influencing bioavailability and receptor interactions .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWLOSYCPFWTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 2-(4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanol.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Cellular Pathways: Affecting cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Melting Point (°C) Key Data Source
2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one (Target) C12H14ClNO 223.70 4-Cl-phenyl, pyrrolidine Not Reported
1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5j) C23H19ClFN7OS 483.90 4-Cl-phenyl, triazole-thio, fluoroquinazoline 152–153
2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one C16H15ClO2 274.75 4-Cl-phenyl, 4-ethoxy-phenyl Not Reported
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one C13H16ClNO2 253.73 2-Cl-phenyl, 4-hydroxy-piperidine Not Reported
1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one C7H13NO2 143.19 Hydroxymethyl-pyrrolidine Not Reported

Key Observations:

  • Substituent Effects on Melting Points : Compound 5j (152–153°C) exhibits a higher melting point than its 3-chloro analog 5i (99–100°C), likely due to enhanced crystallinity from the para-chloro substitution .
  • Molecular Weight and Lipophilicity : The target compound (223.70 g/mol) is smaller and less lipophilic than 5j (483.90 g/mol), which contains a bulky triazole-thio-quinazoline moiety .

Spectral and Analytical Data

  • HRMS : The target compound’s molecular ion ([M+H]+) would theoretically appear at m/z 224.07, comparable to analogs such as 5j (m/z 483.1165) .
  • NMR Trends : The 4-chlorophenyl group in the target compound would show aromatic protons at δ ~7.4 ppm in 1H NMR, similar to 5j (δ 7.2–7.8 ppm) .

Biological Activity

2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one, commonly referred to by its CAS number 19202-19-8, is a compound of interest in pharmaceutical research due to its potential biological activities. This article compiles relevant findings regarding its antibacterial, antifungal, and overall pharmacological properties, supported by data tables and case studies.

Chemical Characteristics

  • Molecular Formula : C₁₂H₁₄ClNO
  • Molecular Weight : 223.70 g/mol
  • CAS Number : 19202-19-8

Antibacterial Properties

Recent studies indicate that derivatives of pyrrolidine, including this compound, exhibit significant antibacterial activity. The compound has been tested against various strains of bacteria, demonstrating efficacy particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study Findings :
A study evaluated the antibacterial activity of several pyrrolidine derivatives, reporting minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for the most active compounds. Specifically, the compound showed complete bactericidal activity against S. aureus and E. coli within 8 hours of exposure .

Compound NameMIC (mg/mL)Target Bacteria
This compound0.0039 - 0.025S. aureus, E. coli
Other Pyrrolidine DerivativeVariesVarious

Antifungal Activity

In addition to its antibacterial properties, the compound has also been investigated for antifungal activity. Research has shown that certain pyrrolidine derivatives can inhibit the growth of fungal pathogens, although specific data on this compound is limited.

The biological activity of this compound is believed to be linked to its structural characteristics, particularly the presence of the chlorophenyl group which enhances its interaction with bacterial cell membranes and enzymes involved in cell wall synthesis . The halogen substituents in similar compounds have been shown to play a crucial role in their bioactivity .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Preliminary data suggest that the compound may have favorable pharmacokinetic properties; however, further studies are required to elucidate its metabolism and potential cytotoxic effects.

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